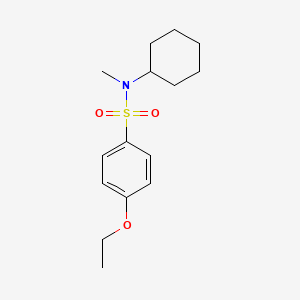

![molecular formula C18H17ClN4 B2548465 7-(4-クロロフェニル)-2-ペンチル[1,2,4]トリアゾロ[1,5-a]ピリジン-8-カルボニトリル CAS No. 860611-20-7](/img/structure/B2548465.png)

7-(4-クロロフェニル)-2-ペンチル[1,2,4]トリアゾロ[1,5-a]ピリジン-8-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a conjugated heterocyclic compound that features a 1,2,4-triazole core, which is of significant interest in synthetic and medicinal chemistry due to its wide applications . Although the specific compound is not directly mentioned in the provided papers, it can be inferred that it shares structural similarities with the compounds discussed in the papers, such as the presence of a 1,2,4-triazolo[1,5-a]pyridine core and a chlorophenyl group .

Synthesis Analysis

The synthesis of related compounds involves several strategies, as outlined in the second paper. These include the conversion of 8-substituted [1,2,4]triazolo[1,5-a]pyridines, synthesis based on functionalized pyridines containing a nitrile group, and heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles with various compounds such as β-dicarbonyl compounds and α,β-unsaturated nitriles and esters . The synthesis of the title compound would likely follow similar pathways, utilizing strategic functional group transformations and cyclization reactions.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by strong intramolecular interactions. For example, the first paper describes a compound where molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and these dimers are further packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules . This suggests that 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile may also exhibit similar molecular interactions, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions for the compound , they do provide insight into the reactivity of similar structures. The triazolo[1,5-a]pyridine core is likely to be involved in various chemical reactions, particularly those that can further functionalize the compound or modify its electronic properties. The presence of a nitrile group also suggests potential for further reactions, such as reduction to an amine or involvement in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are typically influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and functional groups like nitriles can affect properties like solubility, melting point, and reactivity. Although the specific properties of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile are not provided, it can be anticipated that the compound would exhibit properties consistent with other similar heterocyclic compounds, such as moderate solubility in organic solvents and stability under standard conditions .

科学的研究の応用

- 抗増殖活性: 置換された1,2,4-トリアゾールは、がん細胞に対して有望な抗増殖活性を示しています。 特定の位置における置換基の種類は、その有効性に大きな影響を与えます .

医薬品化学と創薬

がん研究

抗酸化活性

スケールアップ合成と後期機能化

要約すると、7-(4-クロロフェニル)-2-ペンチル[1,2,4]トリアゾロ[1,5-a]ピリジン-8-カルボニトリルは、医薬品から材料科学まで、さまざまな分野で有望です。研究者はその可能性を探求し続けており、今後の研究のための興味深い化合物となっています。 🌟

作用機序

Target of Action

The primary targets of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The exact mode of action of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to interact with their targets, leading to various changes in the biological system .

Biochemical Pathways

The specific biochemical pathways affected by 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .

Result of Action

The molecular and cellular effects of the action of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have various molecular and cellular effects .

特性

IUPAC Name |

7-(4-chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4/c1-2-3-4-5-17-21-18-16(12-20)15(10-11-23(18)22-17)13-6-8-14(19)9-7-13/h6-11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAZSZDOURUFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

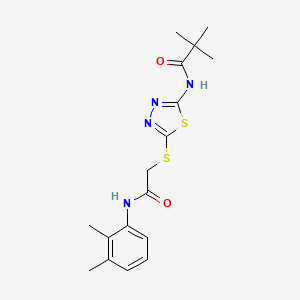

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

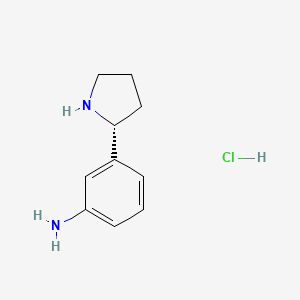

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)

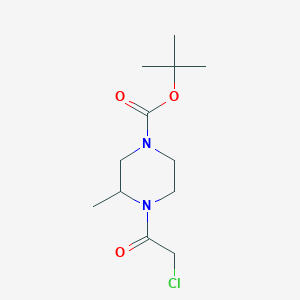

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)

![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)

![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)